molecular formula C6H8BF3O2 B13471509 (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid

(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid

Cat. No.: B13471509
M. Wt: 179.93 g/mol
InChI Key: SEWYXHGWDFGYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Trifluoromethyl)bicyclo[111]pentan-1-yl)boronic acid is a unique organoboron compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes a radical cyclization to form the bicyclic structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using boron reagents such as bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.

    (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)amine: Similar structure but with an amine group instead of a boronic acid group.

    (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness

The presence of the boronic acid group in (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid makes it unique compared to its analogs. This functional group allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8BF3O2

Molecular Weight

179.93 g/mol

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boronic acid

InChI

InChI=1S/C6H8BF3O2/c8-6(9,10)4-1-5(2-4,3-4)7(11)12/h11-12H,1-3H2

InChI Key

SEWYXHGWDFGYAU-UHFFFAOYSA-N

Canonical SMILES

B(C12CC(C1)(C2)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.